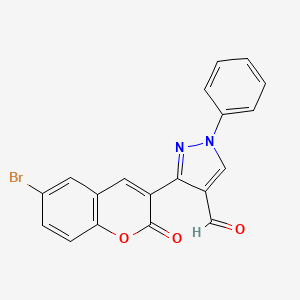

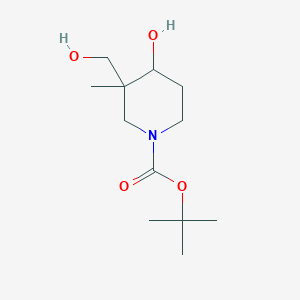

![molecular formula C16H16N4 B2897286 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine CAS No. 865658-21-5](/img/structure/B2897286.png)

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antitubercular Agent

The compound has been evaluated for its antibacterial activity and has shown promise as a potential therapeutic agent. It has been tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes, which are crucial in the synthesis of bacterial fatty acids and nucleic acids, respectively . The molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, indicating its potential as a dual inhibitor with strong antibacterial and antitubercular properties .

Monoclonal Antibody Production Enhancer

In the field of biotechnology, specifically in the production of monoclonal antibodies, this compound has been identified as a significant enhancer. It has been shown to improve cell-specific antibody production in recombinant Chinese hamster ovary cells . The compound not only increases the production yield but also affects the glycosylation pattern of the antibodies, which is a critical quality attribute for therapeutic use .

Enzyme Inhibition for Drug Resistance

The compound’s ability to inhibit DHFR (dihydrofolate reductase) is particularly valuable in the context of drug resistance. DHFR is a common target for drugs against bacterial infections and cancer due to its role in DNA synthesis. The inhibition of DHFR by this compound could lead to the development of new drugs that are effective against resistant strains of bacteria and cancer cells .

Molecular Docking Studies for Drug Design

Molecular docking studies have been conducted to understand the interaction of this compound with various enzymes. These studies are essential for drug design as they provide insights into the binding efficiency and specificity of the compound towards its target, which in turn helps in optimizing its structure for better therapeutic effects .

ADMET Profile Prediction

The compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile has been studied to predict its behavior in biological systems. This information is crucial for determining the safety and efficacy of the compound as a drug, and for designing compounds with better pharmacokinetic properties .

Control of Glycosylation in Antibody Production

The compound has been found to suppress the galactosylation on monoclonal antibodies during their production. Controlling the level of galactosylation is important for the N-linked glycans of therapeutic antibodies, as it can affect their efficacy and immunogenicity. This application is particularly relevant in the production of biosimilar drugs, where consistency in glycosylation patterns is essential .

Eigenschaften

IUPAC Name |

4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c1-11-3-4-12(2)20(11)14-7-5-13(6-8-14)15-9-10-18-16(17)19-15/h3-10H,1-2H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHXIPNFSLPIAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C3=NC(=NC=C3)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101327967 |

Source

|

| Record name | 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821806 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine | |

CAS RN |

865658-21-5 |

Source

|

| Record name | 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2897205.png)

![benzo[d][1,3]dioxol-5-yl(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2897206.png)

![3-(2-methoxyethyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2897207.png)

![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide](/img/structure/B2897220.png)

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2897221.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2897222.png)